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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739 Get Quote

Technical Support Center: BMS-561392 Formate
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with BMS-
561392 formate. The information is designed to assist with experimental design and the

interpretation of selectivity data.

Understanding BMS-561392 Formate
BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of Tumor

Necrosis Factor-alpha (TNFα) Converting Enzyme (TACE), which is also known as A

Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] BMS-561392 formate is the formate

derivative of this compound.[4] TACE is a key enzyme responsible for the shedding of the

extracellular domain of various membrane-bound proteins, most notably pro-TNFα, to release

its soluble, active form.[3] Due to its role in producing pro-inflammatory TNFα, TACE is a

therapeutic target for inflammatory diseases like rheumatoid arthritis.[5][6]

Quantitative Selectivity Data
The following tables summarize the in vitro inhibitory potency of BMS-561392 against its

primary target, TACE, and other related enzymes.

Table 1: Inhibitory Activity against TACE (ADAM17)

Compound Assay Target IC50 (nM) Source
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| BMS-561392 | TACE | 0.20 |[6] |

Table 2: Inhibitory Activity in Cell-Based Assays

Compound Cell Line
Measured
Output

IC50 (µM) Source

BMS-561392 CHO-pro-TNFα
Soluble TNFα
Secretion

0.15 [7]

BMS-561392 CHO-APPwt sAPPα Secretion 4.47 [7]

BMS-561392 CHO-APPswe sAPPα Secretion 0.23 [7]

TAPI-I (Broad-

spectrum)
CHO-pro-TNFα

Soluble TNFα

Secretion
0.90 [7]

| TAPI-I (Broad-spectrum) | CHO-APPwt | sAPPα Secretion | 59.1 |[7] |

Note: CHO-APPwt expresses wild-type Amyloid Precursor Protein. CHO-APPswe expresses

the Swedish mutation of APP, which alters its processing.

Signaling Pathway and Mechanism of Action
BMS-561392 acts by directly inhibiting the enzymatic activity of TACE (ADAM17). This prevents

the cleavage and release of the soluble, active form of TNFα and other TACE substrates from

the cell surface.
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Caption: Mechanism of TACE inhibition by BMS-561392 formate.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/10684074_BMS-561392_Bristol-Myers_Squibb
https://pmc.ncbi.nlm.nih.gov/articles/PMC2646261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2646261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2646261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2646261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2646261/
https://www.benchchem.com/product/b12385739?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols and Workflows
Protocol: In Vitro TACE Inhibition Assay using Cultured
Cells
This protocol outlines a general procedure for measuring the inhibition of TACE-mediated

cleavage of a substrate, such as pro-TNFα, in a cell-based assay.

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the membrane-

bound precursor form of TNFα (pro-TNFα).

Cell Plating: Seed the cells into appropriate culture plates (e.g., 24-well plates) and allow

them to adhere overnight.

Compound Preparation: Prepare a dilution series of BMS-561392 formate in a suitable

solvent (e.g., DMSO). Also, prepare a vehicle control (DMSO only) and a positive control

inhibitor if available (e.g., TAPI-I).

Treatment: Remove the culture medium from the cells and replace it with fresh medium

containing the different concentrations of BMS-561392 formate or controls.

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for TACE activity

and inhibition.[7]

Sample Collection: After incubation, collect the conditioned culture medium from each well.

Quantification: Measure the concentration of the cleaved, soluble TNFα in the collected

medium using a suitable method, such as an Enzyme-Linked Immunosorbent Assay

(ELISA).

Data Analysis: Plot the soluble TNFα concentration against the logarithm of the BMS-561392
formate concentration. Use a non-linear regression model to fit the curve and determine the

IC50 value (the concentration at which 50% of TACE activity is inhibited).

Experimental Workflow Diagram
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Caption: Workflow for a cell-based TACE inhibition assay.
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Troubleshooting and Frequently Asked Questions
(FAQs)
Q1: What is the primary molecular target of BMS-561392 formate?

A1: The primary target is the enzyme TACE (Tumor Necrosis Factor-alpha Converting

Enzyme), also known as ADAM17.[1] It is a metalloproteinase that cleaves various cell-surface

proteins.

Q2: How selective is BMS-561392?

A2: BMS-561392 is described as a highly selective TACE inhibitor. In vitro studies have shown

that it has over 100-fold greater selectivity for TACE compared to other Matrix

Metalloproteinases (MMPs).[6] Its potency against TACE is in the low nanomolar range (IC50 =

0.20 nM).[6]

Q3: My experimentally determined IC50 value is different from the published data. What could

be the cause?

A3: Discrepancies in IC50 values can arise from several factors:

Assay Format: The published IC50 of 0.20 nM was determined in an isolated enzyme (in

vitro) assay, while cell-based assays often yield higher IC50 values (e.g., 0.15 µM) due to

factors like cell membrane permeability, compound stability, and protein binding in the

medium.[6][7]

Substrate Specificity: The potency can vary depending on the TACE substrate being

measured (e.g., pro-TNFα vs. APP).

Experimental Conditions: Variations in cell type, incubation time, substrate concentration,

and detection method can all influence the final IC50 value.

Compound Integrity: Ensure the purity and integrity of your BMS-561392 formate stock.

Q4: Does BMS-561392 inhibit enzymes other than TACE?
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A4: While highly selective for TACE over other MMPs, it's important to consider other members

of the ADAM (A Disintegrin and Metalloproteinase) family. For instance, TACE is also the

primary α-secretase for Amyloid Precursor Protein (APP).[7] Therefore, BMS-561392 also

inhibits the α-cleavage of APP, which can be considered an on-target effect.[7] When

investigating novel pathways, it is always good practice to consider potential off-target effects,

as many small molecule inhibitors can interact with unintended targets.[8]

Q5: How does BMS-561392 affect the processing of Amyloid Precursor Protein (APP)?

A5: BMS-561392 inhibits the α-secretase activity of TACE, which reduces the production of

soluble APPα (sAPPα), a product of the non-amyloidogenic pathway.[7] Interestingly, studies

have shown that in some cell lines, this inhibition of the α-cleavage pathway does not lead to a

corresponding increase in the β-cleavage products, such as amyloid-beta (Aβ) peptides.[7]

Q6: What could be the reason for observing unexpected cellular effects that don't seem related

to TACE inhibition?

A6: While BMS-561392 is highly selective, unexpected effects could stem from:

Off-Target Inhibition: At higher concentrations, the compound may inhibit other

metalloproteinases or unrelated proteins. It is a common mechanism for small molecules to

have off-target interactions.[8][9]

Pathway Complexity: TACE has numerous substrates beyond TNFα. Inhibiting TACE can

affect multiple signaling pathways simultaneously, leading to complex downstream biological

consequences.

Cell-Specific Responses: The repertoire of TACE substrates can vary between cell types,

leading to different cellular outcomes upon inhibition.

Q7: What is a suitable positive control to use in my experiments alongside BMS-561392?

A7: A good positive control would be a well-characterized, broad-spectrum metalloproteinase

inhibitor like TAPI-I. This allows you to compare the specific effects of a selective TACE inhibitor

(BMS-561392) with the effects of broader inhibition, helping to confirm that the observed

phenotype is due to TACE inhibition.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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